molecular formula C25H22BrNO3S B11678974 N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide

N-{2-[(4-bromophenyl)(5-methylfuran-2-yl)methyl]phenyl}-4-methylbenzenesulfonamide

Cat. No.: B11678974
M. Wt: 496.4 g/mol
InChI Key: ZUYGDLJXHCVGAZ-UHFFFAOYSA-N
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Description

N-{2-[(4-BROMOPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, a furan ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-BROMOPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions The process begins with the preparation of the intermediate compounds, such as 4-bromophenyl and 5-methylfuran-2-yl derivatives These intermediates are then subjected to a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques like Suzuki or Heck reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-BROMOPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide or potassium thiolate are often employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-BROMOPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-BROMOPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The sulfonamide group is known to interact with enzyme active sites, while the aromatic rings can engage in π-π interactions with protein residues.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-CHLOROPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE
  • N-{2-[(4-FLUOROPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE
  • N-{2-[(4-IODOPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of N-{2-[(4-BROMOPHENYL)(5-METHYLFURAN-2-YL)METHYL]PHENYL}-4-METHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, while the furan ring provides a unique electronic structure that can influence the compound’s interactions with biological targets.

Properties

Molecular Formula

C25H22BrNO3S

Molecular Weight

496.4 g/mol

IUPAC Name

N-[2-[(4-bromophenyl)-(5-methylfuran-2-yl)methyl]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C25H22BrNO3S/c1-17-7-14-21(15-8-17)31(28,29)27-23-6-4-3-5-22(23)25(24-16-9-18(2)30-24)19-10-12-20(26)13-11-19/h3-16,25,27H,1-2H3

InChI Key

ZUYGDLJXHCVGAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(C3=CC=C(C=C3)Br)C4=CC=C(O4)C

Origin of Product

United States

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